2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040666-80-5
VCID: VC8436909
Molecular Formula: C22H15ClN4O2S2
Molecular Weight: 467 g/mol
* For research use only. Not for human or veterinary use.
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040666-80-5](/images/structure/VC8436909.png)
Description |
The compound 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that combines several heterocyclic rings, including an oxadiazole, a thienopyrimidine, and a phenyl ring. This compound is of interest due to its potential biological activities and structural complexity. Synthesis Steps:
Biological ActivitiesWhile specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and antiviral activities. The presence of the oxadiazole ring, known for its bioactive properties, suggests potential biological relevance. Research Findings and Potential ApplicationsGiven the complexity and potential bioactivity of this compound, further research is warranted to explore its pharmacological properties and potential applications in medicine or agriculture. |
---|---|
CAS No. | 1040666-80-5 |
Product Name | 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
Molecular Formula | C22H15ClN4O2S2 |
Molecular Weight | 467 g/mol |
IUPAC Name | 2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C22H15ClN4O2S2/c1-13-2-8-16(9-3-13)27-21(28)19-17(10-11-30-19)24-22(27)31-12-18-25-20(26-29-18)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3 |
Standard InChIKey | AGXHTROEBHCYHL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
PubChem Compound | 27373190 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume